molecular formula C14H13NO2 B14503052 (3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione CAS No. 63975-86-0

(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B14503052
CAS No.: 63975-86-0
M. Wt: 227.26 g/mol
InChI Key: QJDASFMHCXUEQK-VXGBXAGGSA-N
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Description

(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a chiral compound with a unique bicyclic structure It is a derivative of isoindole and features a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the reaction of maleic anhydride with an appropriate amine, followed by cyclization. One common method involves the use of (2E,4E)-hexa-2,4-dien-1-ol or its acetate counterpart, which reacts with maleic anhydride to form the desired bicyclic framework . The reaction is carried out under solventless conditions, and the product is purified through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the separation and purification of enantiomers to obtain the desired chiral product.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives with increased functionality.

    Reduction: Hydroxy derivatives with potential for further functionalization.

    Substitution: Substituted phenyl derivatives with varied electronic properties.

Scientific Research Applications

(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with molecular targets through its unique bicyclic structure. The compound can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific chiral centers and the presence of a phenyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in asymmetric synthesis and chiral catalysis.

Properties

CAS No.

63975-86-0

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(3aR,7aR)-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C14H13NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2/t11-,12-/m1/s1

InChI Key

QJDASFMHCXUEQK-VXGBXAGGSA-N

Isomeric SMILES

C1C=CC[C@@H]2[C@@H]1C(=O)N(C2=O)C3=CC=CC=C3

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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